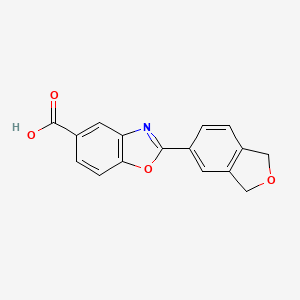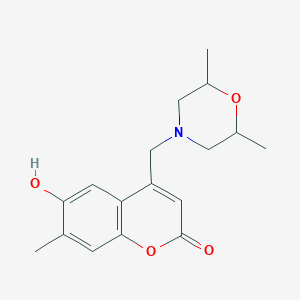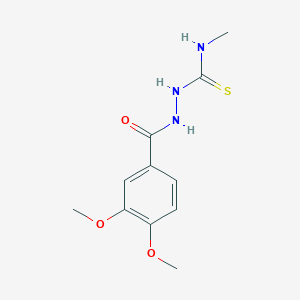![molecular formula C16H11BrClN3O3 B2903669 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 905677-78-3](/img/structure/B2903669.png)
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a complex organic compound characterized by its bromophenyl and chlorophenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps. One common method starts with the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form an intermediate oxadiazole derivative. This intermediate is then acylated with chloroacetyl chloride to introduce the chlorophenoxy group.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization or chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl and chlorophenoxy groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it valuable in the design of new drugs.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties.
Mécanisme D'action
The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide exerts its effects involves its interaction with molecular targets. The bromophenyl and chlorophenoxy groups can bind to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-nitrophenoxy)acetamide
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenoxy)acetamide
Uniqueness: N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide stands out due to its specific combination of bromophenyl and chlorophenoxy groups. This unique structure imparts distinct chemical and biological properties compared to its similar counterparts.
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O3/c17-11-3-1-10(2-4-11)15-20-21-16(24-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIXSOOJJMNDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2903592.png)
![N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2903596.png)
![(3,4-dimethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2903599.png)
![2-(2-Chloroacetyl)-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide](/img/structure/B2903600.png)
![3-Phenylmethoxyspiro[3.3]heptan-2-one](/img/structure/B2903602.png)
![Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate](/img/structure/B2903603.png)

![Ethyl 5-acetyl-2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2903605.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2903607.png)

![4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2903609.png)
